4-(Difluoromethyl)cycloheptan-1-one
Overview
Description
4-(Difluoromethyl)cycloheptan-1-one is a chemical compound with the molecular formula C8H12F2O and a molecular weight of 162.18 g/mol It is characterized by the presence of a difluoromethyl group attached to a cycloheptanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)cycloheptan-1-one typically involves the introduction of a difluoromethyl group into a cycloheptanone precursor. One common method is the reaction of cycloheptanone with difluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are optimized for maximum yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(Difluoromethyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)cycloheptan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptors, leading to downstream biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)cycloheptan-1-one: Similar structure but with a trifluoromethyl group.
4-(Methyl)cycloheptan-1-one: Contains a methyl group instead of a difluoromethyl group.
4-(Chloromethyl)cycloheptan-1-one: Features a chloromethyl group.
Uniqueness: 4-(Difluoromethyl)cycloheptan-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications .
Biological Activity
4-(Difluoromethyl)cycloheptan-1-one, with the molecular formula CHFO and a molecular weight of 162.18 g/mol, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in enzyme inhibition, and its role as a building block in synthetic chemistry.
The synthesis of this compound typically involves introducing a difluoromethyl group into a cycloheptanone precursor. Common methods include the reaction of cycloheptanone with difluoromethylating agents under controlled conditions. The compound can undergo various reactions such as oxidation, reduction, and substitution, which further influence its biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group enhances the compound's binding affinity to these targets, potentially modulating their activity. This interaction can lead to inhibition of enzyme activity or activation of receptors, resulting in downstream biological effects.
Biological Activities
Research indicates that this compound is particularly relevant in studies involving enzyme inhibition. It has shown promise in inhibiting various enzymes that are crucial for cellular functions. For instance:
- Enzyme Inhibition : The compound has been utilized in studies to explore its inhibitory effects on enzymes involved in metabolic pathways, which may contribute to therapeutic strategies against diseases like tuberculosis .
- Biological Pathways : As a probe for biological pathways, it aids in understanding complex biochemical interactions and may serve as a lead compound for drug development.
Data Table: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological significance of this compound:
- Mycobacterium tuberculosis Study : A high-throughput screening identified compounds that inhibit Mycobacterium tuberculosis, where derivatives including 4-(difluoromethyl) compounds were evaluated for their efficacy against this pathogen. The results indicated significant potential for developing new anti-tuberculosis agents .
- Enzyme Activity Assays : In vitro assays demonstrated that this compound effectively inhibits specific enzymes at micromolar concentrations, showcasing its potential as a therapeutic agent .
Properties
IUPAC Name |
4-(difluoromethyl)cycloheptan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O/c9-8(10)6-2-1-3-7(11)5-4-6/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCQEHOIWWNIAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(=O)C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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